1-[(2-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(5-CHLORO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, chlorophenoxy group, and pyridyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(5-CHLORO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring, introduction of the chlorophenoxy group, and attachment of the pyridyl moiety. Common reagents used in these reactions include chlorinating agents, coupling reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(5-CHLORO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(5-CHLORO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(5-CHLORO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-BROMOPHENOXY)METHYL]-N~3~-(5-BROMO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
- 1-[(2-FLUOROPHENOXY)METHYL]-N~3~-(5-FLUORO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Uniqueness
1-[(2-CHLOROPHENOXY)METHYL]-N~3~-(5-CHLORO-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel applications in various fields.
Properties
Molecular Formula |
C16H12Cl2N4O2 |
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Molecular Weight |
363.2 g/mol |
IUPAC Name |
1-[(2-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H12Cl2N4O2/c17-11-5-6-15(19-9-11)20-16(23)13-7-8-22(21-13)10-24-14-4-2-1-3-12(14)18/h1-9H,10H2,(H,19,20,23) |
InChI Key |
NGSVMNIQQXKBMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCN2C=CC(=N2)C(=O)NC3=NC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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